![molecular formula C19H15ClF6N2O2 B2454698 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 3-(trifluoromethyl)benzenecarboxylate CAS No. 321430-26-6](/img/structure/B2454698.png)
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 3-(trifluoromethyl)benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a piperidine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and multiple trifluoromethyl groups (a carbon atom bonded to three fluorine atoms and one other carbon atom). These functional groups could potentially confer a variety of chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a complex three-dimensional arrangement of atoms. The presence of the pyridine and piperidine rings suggests that the molecule may have a rigid, cyclic structure. The trifluoromethyl groups could add electron-withdrawing character to the molecule, potentially affecting its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact molecular structure. The pyridine ring is often involved in nucleophilic substitution reactions, while the piperidine ring can participate in a variety of reactions due to the presence of a secondary amine. The trifluoromethyl groups can also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of functional groups, and the presence of any charges or polar bonds .Applications De Recherche Scientifique
Agrochemical Applications
Trifluoromethylpyridines, which are key structural motifs in this compound, are widely used in the agrochemical industry . They are primarily used for protecting crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines and their derivatives are also used in the pharmaceutical industry . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
As mentioned above, two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval . These products are used to treat various conditions in animals.
Synthesis of Active Ingredients
The compound is used as a key intermediate in the synthesis of active ingredients in both agrochemical and pharmaceutical industries .
Development of Fluorinated Organic Chemicals
The development of fluorinated organic chemicals is becoming an increasingly important research topic . The compound, with its trifluoromethyl group, plays a significant role in this field.
Production of FDA-Approved Drugs
The compound is used in the production of several FDA-approved drugs . For instance, it is used in the production of selinexor , a cancer drug.
Mécanisme D'action
Propriétés
IUPAC Name |
[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl] 3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF6N2O2/c20-15-9-13(19(24,25)26)10-27-16(15)28-6-4-14(5-7-28)30-17(29)11-2-1-3-12(8-11)18(21,22)23/h1-3,8-10,14H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCRNBUESCNOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 3-(trifluoromethyl)benzenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dibromo-6-{[(5-iodo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2454618.png)
![5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline](/img/structure/B2454620.png)
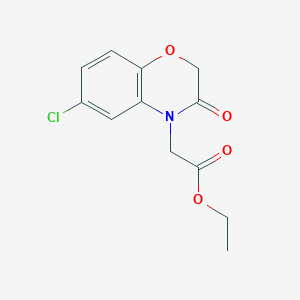
![N-(4-fluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2454623.png)
![N-butyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2454626.png)
![2-((1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2454627.png)
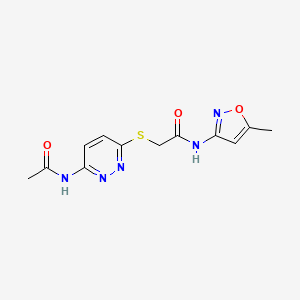
![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone](/img/structure/B2454630.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2454632.png)
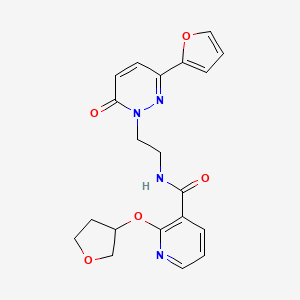
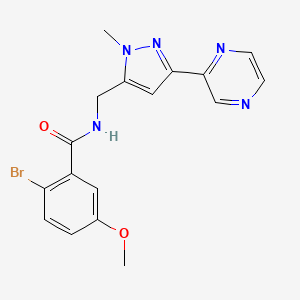
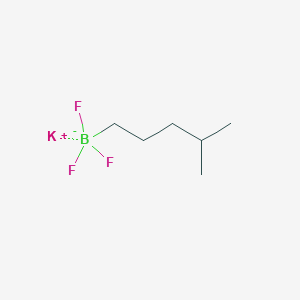

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-(methylamino)-N-(2-methylpropyl)acetamide](/img/structure/B2454637.png)